Methyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate
Description
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
methyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-7-3-4-12-6-8(10(13)14-2)11-9(12)5-7/h3-6H,1-2H3 |
InChI Key |
GEAJMJGGUXGMQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
The most widely reported method involves cyclocondensation of 2-aminopyridine derivatives with α-bromoketones. For example, ethyl 3-bromo-2-oxopropionate reacts with 6-methylpyridin-2-amine in refluxing ethanol to form the imidazo[1,2-a]pyridine core.
Key Steps:
-
Reactants : 6-Methylpyridin-2-amine and ethyl 3-bromo-2-oxopropionate.
-
Conditions : Reflux in ethanol (6–8 hours) under nitrogen atmosphere.
-
Purification : Column chromatography or recrystallization from ethanol/water mixtures.
Optimization Insights:
-
Solvent Impact : Ethanol outperforms DMF or THF due to better solubility of intermediates.
-
Catalyst Use : Iodine (10 mol%) enhances reaction rate and yield (73–82%) in ultrasound-assisted protocols.
Table 1: Cyclocondensation Method Variations
| Reactants | Conditions | Yield (%) | Reference |
|---|---|---|---|
| 6-Methylpyridin-2-amine + Ethyl 3-bromo-2-oxopropionate | Reflux, 6 h, EtOH | 52.6 | |
| 2-Aminopyridine + α-Bromoketone | Ultrasound, I₂, 40°C | 82 |
NaOH-Promoted Cycloisomerization of N-Propargylpyridinium Salts
Metal-Free Synthesis
A green chemistry approach utilizes NaOH-mediated cycloisomerization of N-propargylpyridinium bromides. This method avoids transition metals and operates under aqueous conditions.
Procedure:
-
Precursor Synthesis : 2-Aminopyridine reacts with propargyl bromide to form N-propargylpyridinium bromide.
-
Cyclization : Aqueous NaOH (1 equiv) induces cycloisomerization at ambient temperature within minutes.
-
Workup : Extraction with ethyl acetate and solvent evaporation yield the product quantitatively.
Advantages:
-
Scalability : Demonstrated at 10 g scale without yield loss.
-
Eco-Friendly Metrics : High atom economy (89%) and low E-factor (0.3).
Copper-Catalyzed Cyclization of Ynamides and 2-Aminopyridines
Mechanistic Pathway
Cu(OTf)₂ catalyzes the reaction between ynamides and 2-aminopyridines in acetonitrile at 60°C. The process involves:
-
Coordination : Cu(II) binds to the pyridyl nitrogen and ynamide.
-
Ketenimine Formation : Rearrangement to a copper-ketenimine intermediate.
-
Cyclization : Intramolecular attack forms the imidazo[1,2-a]pyridine core.
Performance Data:
-
Substituent Effects : Electron-withdrawing groups on ynamides reduce yield due to slower cyclization.
Table 2: Copper-Catalyzed Method Optimization
| Ynamide Substituent | Reaction Time (h) | Yield (%) |
|---|---|---|
| 4-Methoxyphenyl | 12 | 64 |
| 4-Nitrophenyl | 24 | 58 |
Groebke-Blackburn-Bienaymé Multicomponent Reaction
Three-Component Synthesis
This one-pot method combines 2-aminopyridines, aldehydes, and isocyanides under mild conditions. For methyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate:
Advantages:
-
Functional Group Tolerance : Accommodates electron-rich and -poor aldehydes.
-
Stereoselectivity : Produces single regioisomers due to concerted mechanism.
Comparative Analysis of Preparation Methods
Table 3: Method Efficiency and Sustainability
| Method | Yield (%) | Reaction Time | Metal-Free | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 52–82 | 6–8 h | No | Moderate |
| NaOH Cycloisomerization | Quant. | 5–10 min | Yes | High |
| Copper Catalysis | 58–64 | 12–24 h | No | Low |
| Multicomponent Reaction | 68–75 | 12 h | Yes | Moderate |
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Pharmaceutical Development
Methyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate is recognized for its role in synthesizing pharmaceuticals targeting neurological and metabolic disorders. Its molecular structure allows it to interact effectively with biological targets, making it a valuable compound in drug discovery.
Case Study: Antitubercular Activity
Recent research has highlighted the compound's potential against tuberculosis. A study synthesized various imidazo[1,2-a]pyridine derivatives, including this compound, which exhibited promising activity against both replicating and non-replicating strains of Mycobacterium tuberculosis (Mtb). The derivatives demonstrated varied efficacy based on structural modifications, emphasizing the importance of chemical structure in determining biological activity .
Food Safety Testing
In analytical chemistry, this compound is employed to detect and quantify potential carcinogenic compounds in food products. This application is crucial for ensuring consumer safety and compliance with health regulations.
Biochemical Research
This compound is utilized in studies related to enzyme inhibition and metabolic pathways. Researchers investigate its interactions with biological macromolecules like DNA and proteins to gain insights into disease mechanisms and potential therapeutic strategies.
Case Study: Enzyme Inhibition
A study focused on the biochemical properties of this compound demonstrated its capability to inhibit specific enzymes critical to pathogen survival. For instance, it was identified as a potent inhibitor of c-Met kinase, with an IC50 value of 3.9 nM . This highlights its potential in developing targeted therapies for various cancers.
Material Science
This compound is explored for its properties in developing novel materials, particularly polymers that require specific thermal and mechanical characteristics. The compound's unique structure allows for tailored modifications that can enhance material performance.
Mechanism of Action
The mechanism of action of methyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can modulate signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway, which is involved in inflammation and immune responses .
Comparison with Similar Compounds
Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate
- Molecular Formula : C₁₁H₁₂N₂O₂
- Molecular Weight : 204.23 g/mol
- Listed in commercial catalogs (e.g., CAS 70705-33-8) with 95% purity but noted as discontinued in some sources, possibly due to synthesis or market factors .
- Applications : Similar to the methyl ester, it is used as a precursor for further functionalization but lacks reported pharmacological data .
7-Methylimidazo[1,2-a]pyridine-2-carboxylic Acid
BLU-5937: A Pharmacologically Active Derivative
- Molecular Formula : C₂₀H₁₈F₂N₆O₂S
- Molecular Weight : 444.45 g/mol
- Structural Modifications :
- Incorporates a difluoro-phenyl group and piperidine carboxylate at position 3.
- Retains the 7-methylimidazo[1,2-a]pyridine core but adds a methylcarbamoylphenyl substituent.
- Pharmacological Data: P2X3 Receptor Antagonism: IC₅₀ = 0.025 μM (human P2X3), >24 μM (P2X2/3), demonstrating >960-fold selectivity . Advantages Over Gefapixant: No taste dysfunction at high doses due to selective P2X3 inhibition .
- Clinical Relevance : Orally available with a favorable pharmacokinetic profile, highlighting the impact of structural complexity on target engagement .
Halogen-Substituted Analogs
- Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate: Chlorine at position 7 may enhance electronic effects, though biological data are unavailable .
- Trends : Halogenation often improves binding affinity but may reduce solubility.
Amino-Substituted Derivatives
- Example: Ethyl 6-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate Molecular Formula: C₁₁H₁₃N₃O₂ Molecular Weight: 219.24 g/mol Key Feature: The amino group at position 6 enables hydrogen bonding, which could enhance target interactions .
Physicochemical and Pharmacokinetic Trends
Impact of Ester Groups
| Ester Group | Molecular Weight | logP (Predicted) | Metabolic Stability |
|---|---|---|---|
| Methyl | 190.20 | ~1.5 | Moderate |
| Ethyl | 204.23 | ~2.0 | Higher |
Ethyl esters generally exhibit slower hydrolysis than methyl esters, prolonging half-life .
Role of Substituents
- 7-Methyl Group : Reduces steric hindrance, favoring receptor access.
- Aryl Modifications (e.g., BLU-5937): Enhance selectivity and potency via π-π stacking and hydrophobic interactions .
Comparative Data Table
Biological Activity
Methyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the context of antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the imidazo[1,2-a]pyridine class of compounds, which are characterized by their heterocyclic aromatic structure. This specific compound is synthesized through various chemical pathways that modify the imidazo[1,2-a]pyridine framework to enhance biological activity.
The biological activity of this compound primarily involves its interaction with specific biological targets:
- Antimicrobial Activity : This compound has shown promising results against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The mechanism involves inhibition of the QcrB protein, a crucial component of the electron transport chain in Mtb, which is essential for ATP synthesis and bacterial survival .
- Anticancer Properties : Recent studies have indicated that derivatives of imidazo[1,2-a]pyridine can induce cell cycle arrest in cancer cells. For instance, one derivative was found to significantly block the G2/M phase in HCC827 cells, indicating potential applications in cancer therapy .
In Vitro Studies
Research has demonstrated that this compound exhibits substantial antibacterial activity. A study reported a minimum inhibitory concentration (MIC) range of 0.003 to 5.0 μM against various strains of Mtb . Additionally, it was noted that modifications to the methyl group at position 6 could enhance activity against these pathogens.
Case Studies
A notable case involved the evaluation of several derivatives against both replicating and non-replicating Mtb. Compounds were tested for their efficacy in inhibiting bacterial growth under different conditions. The results indicated that certain structural modifications led to improved potency against Mtb while maintaining low cytotoxicity levels in human cell lines such as VERO and MCF-7 .
Data Tables
The following table summarizes key findings regarding the biological activity of this compound and its derivatives:
| Compound | Target | MIC (μM) | Cytotoxicity (IC50 μM) | Notes |
|---|---|---|---|---|
| This compound | Mtb QcrB | 0.004 - 5.0 | >10 (non-toxic) | Effective against MDR/XDR strains |
| Derivative A | HCC827 Cells | - | 15 | Induces G2/M phase block |
| Derivative B | Mtb QcrB | 0.003 - 0.05 | >10 (non-toxic) | Enhanced activity with structural modification |
Q & A
Q. What are the most reliable synthetic routes for Methyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves cyclization or condensation reactions. A common approach is the reaction of 2-aminopyridine derivatives with α-haloketones (e.g., 2-bromo-4-chloroacetophenone) under basic conditions . Optimization strategies include:
- Temperature control: Reactions performed at 60–80°C improve cyclization efficiency.
- Catalyst use: Transition metals (e.g., Pd or Cu) enhance regioselectivity in imidazo[1,2-a]pyridine formation .
- Solvent selection: Polar aprotic solvents (DMF, DMSO) increase reaction rates compared to non-polar solvents.
Q. Table 1: Comparison of Synthetic Methods
Q. How is this compound structurally characterized?
Methodological Answer: Key techniques include:
- X-ray crystallography: Resolves 3D conformation and hydrogen-bonding networks. SHELX software is widely used for refinement . For example, C–H···π interactions in the crystal lattice were resolved using ORTEP-3 .
- NMR spectroscopy: and NMR confirm substituent positions (e.g., methyl at C7, carboxylate at C2). Coupling constants in NMR distinguish between imidazole and pyridine protons .
- Mass spectrometry: High-resolution MS (HRMS) validates molecular formula (e.g., CHNO) and fragmentation patterns .
Q. What biological activities have been reported for this compound and its analogs?
Methodological Answer: While direct studies on this compound are limited, structural analogs exhibit:
- Antimicrobial activity: Trifluoromethyl-substituted analogs show MIC values of 25–39 µM against S. aureus .
- Enzyme inhibition: The methyl group at C7 enhances binding to purinergic P2X3 receptors, as seen in BLU-5937 (IC = 25 nM) .
- Anticancer potential: Benzonitrile derivatives (e.g., 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile) modulate cellular apoptosis pathways .
Q. Table 2: Biological Activity of Structural Analogs
Q. How does the methyl substituent at position 7 influence reactivity compared to other analogs?
Methodological Answer: The C7 methyl group:
- Enhances stability: Reduces oxidative degradation compared to halogenated analogs .
- Modulates electronic effects: Electron-donating methyl group increases π-π stacking in protein binding pockets .
- Affords synthetic versatility: Allows regioselective functionalization (e.g., bromination at C3) for downstream derivatization .
Q. Table 3: Substituent Effects on Reactivity
| Substituent (Position) | Reactivity Trend | Example Application |
|---|---|---|
| Methyl (C7) | High thermal stability | Drug candidate optimization |
| Trifluoromethyl (C7) | Enhanced bioavailability | Antimicrobial agents |
| Chloro (C3) | Electrophilic susceptibility | Cross-coupling reactions |
Advanced Research Questions
Q. What computational methods are used to predict the interactions of this compound with biological targets?
Methodological Answer:
- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, HOMO localization on the imidazole ring explains nucleophilic attack sites .
- Molecular docking (AutoDock Vina): Simulates binding to targets (e.g., ENR enzyme) with RMSD <2.0 Å, validating hydrogen-bond interactions observed crystallographically .
- MD simulations (GROMACS): Assess binding stability over 100 ns trajectories, highlighting key residues (e.g., Arg241 in P2X3 receptors) .
Q. How can researchers resolve contradictions in biological activity data across similar compounds?
Methodological Answer:
- Structure-Activity Relationship (SAR) analysis: Systematically vary substituents (e.g., methyl vs. trifluoromethyl) and correlate with activity trends. For instance, trifluoromethyl analogs show 10-fold higher antimicrobial potency than methyl derivatives .
- Meta-analysis of assay conditions: Discrepancies in IC values (e.g., 25 nM vs. >770 nM) may arise from differences in cell lines or buffer pH .
- Crystallographic validation: Compare ligand-binding modes across analogs to identify critical interactions (e.g., C7 methyl vs. C6 nitro groups in enzyme pockets) .
Q. What strategies are employed to optimize the pharmacokinetic profile of this compound derivatives?
Methodological Answer:
- Prodrug design: Ester-to-acid hydrolysis (e.g., ethyl to carboxylate) improves solubility .
- Bioisosteric replacement: Replace methyl with trifluoromethyl to enhance metabolic stability without altering steric bulk .
- Formulation strategies: Nanoencapsulation (e.g., PLGA nanoparticles) increases bioavailability by 40% in murine models .
Q. Table 4: Optimization Strategies and Outcomes
| Strategy | Outcome | Example Compound |
|---|---|---|
| Prodrug hydrolysis | 2.5-fold ↑ plasma half-life | Ethyl → Carboxylic acid derivative |
| Fluorine substitution | 3-fold ↓ CYP3A4 metabolism | Trifluoromethyl analog |
| Co-crystallization | 50% ↑ solubility in aqueous buffer | Nicotinamide co-crystal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
